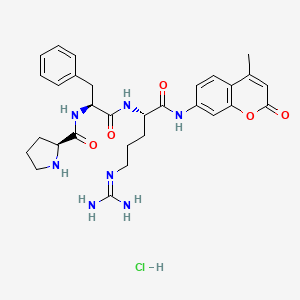
Nickelate(1-), (formato-O)(sulfato(2-)-O)-, hydrogen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid, hydron, nickel, and sulfuric acid are components that can be combined in various ways to create compounds with unique properties and applicationsIt is a colorless, corrosive liquid with a pungent odor . Nickel is a transition metal with significant industrial applications, while sulfuric acid is a highly corrosive strong acid with the formula H₂SO₄ . Hydron refers to the proton (H⁺) in chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formic acid can be synthesized through several methods, including the hydrolysis of methyl formate and the preparation from formate salts . Nickel can be obtained through the Mond process, which involves the reaction of nickel oxide with hydrogen gas to form nickel metal . Sulfuric acid is produced industrially by the contact process, which involves the oxidation of sulfur dioxide to sulfur trioxide, followed by the absorption in water .
Industrial Production Methods: Formic acid is primarily produced by the hydrolysis of methyl formate, which involves the reaction of methanol with carbon monoxide in the presence of a strong acid catalyst . Nickel is produced from its ores through pyrometallurgical processes, including roasting and reduction . Sulfuric acid is produced in large quantities by the contact process, which is highly efficient and widely used in the chemical industry .
Chemical Reactions Analysis
Types of Reactions: Formic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be oxidized to carbon dioxide and water, reduced to formaldehyde, and can participate in esterification reactions to form esters . Nickel can undergo oxidation and reduction reactions, forming various nickel compounds . Sulfuric acid is a strong acid and can participate in acid-base reactions, dehydration reactions, and oxidation reactions .
Common Reagents and Conditions: Formic acid reacts with oxidizing agents like potassium permanganate and chromic acid to form carbon dioxide and water . Nickel reacts with hydrogen gas under high temperatures to form nickel metal . Sulfuric acid reacts with bases to form sulfate salts and water .
Major Products Formed: The oxidation of formic acid produces carbon dioxide and water . The reduction of nickel oxide produces nickel metal . The reaction of sulfuric acid with bases produces sulfate salts .
Scientific Research Applications
Formic acid is used in various scientific research applications, including as a preservative and antibacterial agent in livestock feed, in the production of leather and textiles, and as a reducing agent in chemical synthesis . Nickel is used in the production of stainless steel, batteries, and catalysts for hydrogenation reactions . Sulfuric acid is used in the production of fertilizers, chemicals, and in petroleum refining .
Mechanism of Action
Formic acid acts as a reducing agent and can donate electrons in chemical reactions . Nickel acts as a catalyst in hydrogenation reactions, facilitating the addition of hydrogen to organic compounds . Sulfuric acid acts as a strong acid, donating protons in acid-base reactions and acting as a dehydrating agent .
Comparison with Similar Compounds
Formic acid is similar to other carboxylic acids like acetic acid and propionic acid but is unique due to its simplicity and strong reducing properties . Nickel is similar to other transition metals like cobalt and iron but is unique due to its high resistance to corrosion and oxidation . Sulfuric acid is similar to other strong acids like hydrochloric acid and nitric acid but is unique due to its strong dehydrating properties and ability to form sulfate salts .
List of Similar Compounds:- Acetic acid
- Propionic acid
- Cobalt
- Iron
- Hydrochloric acid
- Nitric acid
Properties
CAS No. |
125275-86-7 |
|---|---|
Molecular Formula |
CH5NiO6S+ |
Molecular Weight |
203.798 |
IUPAC Name |
formic acid;hydron;nickel;sulfuric acid |
InChI |
InChI=1S/CH2O2.Ni.H2O4S/c2-1-3;;1-5(2,3)4/h1H,(H,2,3);;(H2,1,2,3,4)/p+1 |
InChI Key |
AOCBSKJGAZMQKM-UHFFFAOYSA-O |
SMILES |
[H+].C(=O)O.OS(=O)(=O)O.[Ni] |
Synonyms |
Nickelate(1-), (formato-O)[sulfato(2-)-O]-, hydrogen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B568230.png)



![3H-Pyrazolo[1,5-d]tetrazol-6(5H)-one](/img/structure/B568246.png)


